molecular formula C9H12O5S2 B11849828 3-(Methylsulfonyl)benzyl methanesulfonate

3-(Methylsulfonyl)benzyl methanesulfonate

Cat. No.: B11849828
M. Wt: 264.3 g/mol
InChI Key: MPSUVCHIINANMP-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzyl methanesulfonate is a specialized organic compound that serves as a versatile reagent in research and development, particularly in pharmaceutical chemistry and advanced organic synthesis. This molecule features two key functional groups: a methylsulfonyl group attached to a benzene ring and a benzyl methanesulfonate (mesylate) ester. The mesylate group is an excellent alkylating agent, known for its reactivity in transferring the benzyl group to nucleophiles such as amines, alcohols, and thiols under mild conditions . The methylsulfonyl group is a strong electron-withdrawing substituent that enhances the stability of the molecule and can significantly influence the electronic properties of the aromatic ring, making it a valuable precursor in the synthesis of more complex molecules. In practical research applications, 3-(Methylsulfonyl)benzyl methanesulfonate is primarily valued as a key building block in medicinal chemistry. It is used to introduce the 3-(methylsulfonyl)benzyl fragment into target molecules, a moiety that can be critical for binding to biological targets due to its ability to participate in hydrogen bonding and dipole-dipole interactions. Its high purity and reliable reactivity make it suitable for constructing compound libraries for biological screening and for use in process chemistry during the development of active pharmaceutical ingredients (APIs). As with many alkylating agents, appropriate safety procedures must be followed. This product is intended for use by qualified laboratory professionals. Intended Use: This product is provided exclusively for research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H12O5S2

Molecular Weight

264.3 g/mol

IUPAC Name

(3-methylsulfonylphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H12O5S2/c1-15(10,11)9-5-3-4-8(6-9)7-14-16(2,12)13/h3-6H,7H2,1-2H3

InChI Key

MPSUVCHIINANMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)COS(=O)(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylsulfonyl Benzyl Methanesulfonate

Convergent and Divergent Synthetic Routes to 3-(Methylsulfonyl)benzyl Methanesulfonate (B1217627)

The most practical and widely employed strategy for the synthesis of 3-(Methylsulfonyl)benzyl methanesulfonate is a convergent approach. This methodology involves the independent synthesis of the key precursor, 3-(Methylsulfonyl)benzyl alcohol, which is then reacted with an esterifying agent, methanesulfonyl chloride, in the final step to yield the target compound. This approach allows for the efficient construction of the complex precursor, ensuring that any synthetic challenges are addressed before the final, often high-yielding, esterification step.

A divergent approach, while less direct for this specific target, could theoretically commence from a common intermediate, such as 3-bromobenzyl alcohol. From this precursor, divergent pathways could be envisioned: one route would focus on installing the methylsulfonyl group via a sulfination/oxidation sequence, while another could explore different functionalizations at the benzylic position. However, for the specific synthesis of 3-(Methylsulfonyl)benzyl methanesulfonate, the convergent pathway offers superior efficiency and control.

The pivotal step in the synthesis is the formation of the methanesulfonate (mesylate) ester. This is achieved through the reaction of the precursor, 3-(Methylsulfonyl)benzyl alcohol, with methanesulfonyl chloride. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The general procedure involves dissolving 3-(Methylsulfonyl)benzyl alcohol in a suitable anhydrous aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The solution is typically cooled to a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and to minimize potential side reactions. A tertiary amine base, most commonly triethylamine, is added to the solution to act as a proton scavenger for the hydrochloric acid generated during the reaction. google.com Methanesulfonyl chloride is then added dropwise to the stirred solution. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The reaction mechanism involves the nucleophilic attack of the benzylic alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This forms a protonated intermediate, which is then deprotonated by the tertiary amine base to yield the final product, 3-(Methylsulfonyl)benzyl methanesulfonate, and triethylammonium (B8662869) chloride as a salt byproduct.

Route A: Oxidation of a Thioether Precursor This route begins with 3-(methylthio)benzyl alcohol. The thioether group is selectively oxidized to a sulfone using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. This method is often high-yielding and straightforward.

Route B: Reduction of a Carboxylic Acid Precursor An alternative approach starts with 3-(methylsulfonyl)benzoic acid. The carboxylic acid functional group can be reduced to the corresponding primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF, or borane-tetrahydrofuran (B86392) complex (BH3·THF), are required for this transformation. This route is effective but requires careful handling of the pyrophoric reducing agents.

Route C: Friedel-Crafts-type Reactions A more fundamental approach involves building the methylsulfonylbenzene core itself. This can be achieved through a Friedel-Crafts reaction, although direct sulfonylation of benzene (B151609) with methanesulfonyl chloride is often problematic. A more viable strategy involves the reaction of a benzene derivative with methanesulfonic anhydride, catalyzed by a strong acid like trifluoromethanesulfonic acid, to install the methylsulfonyl group. google.com Subsequent functional group manipulations would then be necessary to introduce the hydroxymethyl group at the meta-position.

Table 1: Comparison of Synthetic Routes to 3-(Methylsulfonyl)benzyl Alcohol

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
A3-(Methylthio)benzyl alcoholThioether OxidationMild conditions, high yieldsAvailability of starting material
B3-(Methylsulfonyl)benzoic acidCarboxylic Acid ReductionDirect route to the desired oxidation stateRequires strong, hazardous reducing agents
CBenzene derivativeFriedel-Crafts ReactionBuilds the core from simple precursorsCan be multi-step, potential regioselectivity issues

Mechanistic Investigations of 3 Methylsulfonyl Benzyl Methanesulfonate Reactivity

Nucleophilic Substitution Reactions Involving 3-(Methylsulfonyl)benzyl Methanesulfonate (B1217627)

Nucleophilic substitution at the benzylic carbon of 3-(Methylsulfonyl)benzyl methanesulfonate is a primary mode of reaction. The specific mechanism, however, is critically influenced by the electronic effect of the meta-substituted methylsulfonyl group.

The mechanistic choice between a unimolecular (SN1) and a bimolecular (SN2) pathway is determined by the stability of the potential carbocation intermediate.

SN1 Mechanism: This pathway involves a two-step process initiated by the rate-determining departure of the leaving group to form a carbocation, which is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is paramount for this mechanism.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway avoids the formation of a high-energy carbocation intermediate.

For 3-(Methylsulfonyl)benzyl methanesulfonate, the presence of the methylsulfonyl (-SO₂CH₃) group in the meta position exerts a strong electron-withdrawing inductive effect. This effect significantly destabilizes the benzylic carbocation that would be formed in an SN1 reaction. Unlike substituents in the ortho or para positions, a meta substituent cannot directly delocalize the positive charge of the benzylic carbocation through resonance. Consequently, the high-energy carbocation intermediate is strongly disfavored.

This destabilization directs the compound to react almost exclusively through the SN2 pathway , where the reaction rate is dependent on the concentrations of both the substrate and the incoming nucleophile. Stronger nucleophiles and polar aprotic solvents facilitate this mechanism. libretexts.orgyoutube.com The SN1 pathway would only become a minor consideration under conditions that strongly favor ionization, such as in highly polar, protic solvents with very weak nucleophiles. libretexts.org

Table 1: Predicted Dominant Reaction Pathways for Benzyl (B1604629) Methanesulfonates
Substituent on Benzyl RingElectronic EffectCarbocation StabilityFavored Substitution PathwayFavored Elimination Pathway
4-MethoxyStrongly Electron-DonatingHighSN1E1
Unsubstituted (H)NeutralModerateMixed SN1/SN2Mixed E1/E2
3-Methylsulfonyl Strongly Electron-Withdrawing Low SN2 E2

If the benzylic carbon of 3-(Methylsulfonyl)benzyl methanesulfonate were a stereocenter (e.g., by substitution of one of the benzylic hydrogens with a different group), the stereochemical outcome of its substitution reactions would be a direct consequence of the operative mechanism.

Given the strong preference for the SN2 pathway, any nucleophilic substitution at a chiral analog would proceed with a predictable inversion of configuration . This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack), leading to a Walden inversion of the stereocenter. masterorganicchemistry.com The likelihood of racemization, which results from the nucleophile attacking a planar carbocation intermediate from either face in an SN1 reaction, is exceedingly low for this substrate due to the electronic destabilization of the carbocation. masterorganicchemistry.com

The reactivity of 3-(Methylsulfonyl)benzyl methanesulfonate is significantly enhanced by the nature of the methanesulfonate (mesylate) group.

Leaving Group Ability: The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group. Its stability, and therefore its ability to depart, stems from the delocalization of the negative charge across the three oxygen atoms through resonance. This makes it a much weaker base than halide ions like chloride and significantly increases the rate of substitution reactions compared to substrates with poorer leaving groups. libretexts.org The rate of solvolysis for sulfonate esters is generally much faster than for corresponding halides. rsc.org

Substituent Effects: As discussed, the 3-methylsulfonyl group is a deactivating substituent for reactions proceeding through a carbocation intermediate (SN1, E1). Its presence makes the benzylic carbon more electrophilic, which can increase the rate of attack by a strong nucleophile in an SN2 reaction. In contrast, electron-donating groups (like methoxy (B1213986) or methyl) placed in the para position would stabilize a benzylic carbocation, dramatically increasing the rate of SN1 reactions. rsc.org

Elimination Reactions Facilitated by 3-(Methylsulfonyl)benzyl Methanesulfonate

In the presence of a base, 3-(Methylsulfonyl)benzyl methanesulfonate can undergo elimination reactions to form an alkene. The mechanistic pathway, E1 or E2, is subject to the same electronic influences as the substitution reactions.

E1 Mechanism: This unimolecular pathway is the elimination counterpart to the SN1 reaction. It proceeds through the same rate-determining carbocation intermediate, which then loses a proton from an adjacent carbon to a weak base (often the solvent). masterorganicchemistry.com

E2 Mechanism: This bimolecular, concerted pathway is analogous to the SN2 reaction. A strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. uri.edu

For 3-(Methylsulfonyl)benzyl methanesulfonate, the strong destabilization of the benzylic carbocation by the electron-withdrawing substituent effectively closes off the E1 pathway. youtube.com Therefore, elimination reactions will proceed exclusively via the E2 mechanism . This pathway is favored by the use of strong, often sterically hindered, bases (e.g., potassium tert-butoxide) that favor proton abstraction over nucleophilic attack. uri.edumasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Table 2: General Conditions Favoring Substitution and Elimination Mechanisms
FactorSN1/E1 ConditionsSN2/E2 Conditions
Substrate Tertiary > Secondary (Benzylic, Allylic)Methyl > Primary > Secondary (Benzylic)
Nucleophile/Base Weak (e.g., H₂O, ROH)Strong (e.g., ⁻OH, ⁻OR, CN⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good (e.g., ⁻OMs, ⁻OTs, I⁻, Br⁻)Good (e.g., ⁻OMs, ⁻OTs, I⁻, Br⁻)

Regioselectivity: For 3-(Methylsulfonyl)benzyl methanesulfonate, the question of regioselectivity is trivial. There is only one type of beta-hydrogen available for abstraction—the benzylic protons themselves are not removed to form a C=C bond in this context. The protons on the adjacent carbon of the benzene (B151609) ring are sp²-hybridized and not susceptible to this type of elimination. Therefore, elimination can only produce one constitutional isomer: 3-(methylsulfonyl)styrene.

Stereoselectivity: Since the product, 3-(methylsulfonyl)styrene, does not have stereoisomers (E/Z isomers), stereoselectivity is not applicable in this specific case. However, the E2 mechanism itself is stereospecific, typically requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. youtube.comkhanacademy.org This requirement dictates the geometry of the resulting alkene in substrates where E/Z isomerism is possible.

Rearrangement Reactions Involving the 3-(Methylsulfonyl)benzyl Scaffold

Detailed investigations into rearrangement reactions specifically involving the 3-(methylsulfonyl)benzyl scaffold are not extensively documented in publicly available literature. However, the broader class of benzyl systems is known to undergo various rearrangements, often driven by the formation of carbocationic intermediates or through concerted intramolecular processes. The presence of the methanesulfonyl group at the meta position introduces unique electronic factors that could influence the propensity and nature of such rearrangements.

One potential, though speculative, avenue for rearrangement could involve neighboring group participation, or anchimeric assistance, where a functional group within the molecule participates in the rate-determining step of a reaction. While direct participation of the meta-sulfonyl group in stabilizing a developing positive charge at the benzylic center through resonance is not possible, intramolecular interactions cannot be entirely ruled out under specific conditions. For instance, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and could, in principle, interact with a sufficiently electron-deficient center, although such participation from a meta position is sterically and electronically disfavored compared to ortho substituents.

More plausible rearrangement scenarios might be initiated by reactions at other sites of the molecule, with the 3-(methylsulfonyl)benzyl moiety influencing the subsequent steps. For example, in related systems, Smiles-type rearrangements involve intramolecular nucleophilic aromatic substitution, where a nucleophile attacks an activated aromatic ring. While the classic Smiles rearrangement typically requires electron-withdrawing groups ortho or para to the leaving group, the strong inductive electron-withdrawing nature of the sulfonyl group could potentially influence the electronic environment of the aromatic ring to facilitate or hinder such processes if other requisite functionalities were present on the molecule.

Without direct experimental evidence for rearrangements of the 3-(methylsulfonyl)benzyl scaffold itself, any discussion remains in the realm of theoretical possibility based on established reactivity principles of analogous systems. Further research, including computational modeling and carefully designed experiments, would be necessary to elucidate if and how this specific scaffold undergoes rearrangement reactions.

Role of the Sulfonyl Group in Modulating Reactivity of 3-(Methylsulfonyl)benzyl Methanesulfonate

The sulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing group, exerting its influence primarily through a strong inductive effect (-I) and a moderate resonance effect (-M). In the case of 3-(Methylsulfonyl)benzyl methanesulfonate, the sulfonyl group is positioned meta to the benzylic carbon bearing the methanesulfonate leaving group. This specific placement has significant consequences for the compound's reactivity, particularly in nucleophilic substitution reactions.

The primary role of the meta-sulfonyl group is to destabilize any developing positive charge at the benzylic position. In a potential Sₙ1-type reaction, the rate-determining step involves the departure of the methanesulfonate leaving group to form a benzyl cation. The electron-withdrawing sulfonyl group would significantly hinder this process by inductively pulling electron density away from the phenyl ring, thereby increasing the activation energy for carbocation formation. This deactivating effect is most pronounced when the electron-withdrawing group is at the ortho or para position, where it can directly delocalize the positive charge through resonance. However, the inductive effect from the meta position is still substantial and would strongly disfavor an Sₙ1 pathway.

Consequently, 3-(Methylsulfonyl)benzyl methanesulfonate is expected to react primarily through an Sₙ2 mechanism. In an Sₙ2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a concerted step with the departure of the leaving group. The electron-withdrawing sulfonyl group, by pulling electron density from the benzene ring and, to a lesser extent, from the benzylic carbon, can slightly increase the electrophilicity of the reaction center, potentially making it more susceptible to nucleophilic attack. However, this effect is likely to be modest from the meta position.

To illustrate the expected electronic effect, a hypothetical data table based on typical Hammett correlations for Sₙ1 solvolysis of benzyl derivatives is presented below. It is important to note that these are illustrative values and not experimental data for 3-(Methylsulfonyl)benzyl methanesulfonate.

Substituent (at meta position)Hammett σ value (approx.)Relative Rate of Solvolysis (Illustrative)
-OCH₃+0.120.8
-CH₃-0.071.2
-H01.0
-Cl+0.370.2
-SO₂CH₃ +0.64 < 0.1

This illustrative table demonstrates the strong deactivating effect the meta-sulfonyl group is expected to have on reactions proceeding through a carbocationic intermediate. The significantly lower relative rate highlights the profound influence of this group in modulating the reactivity of the benzylic center, favoring mechanisms that avoid the buildup of positive charge.

Derivatives and Analogs of 3 Methylsulfonyl Benzyl Methanesulfonate: Synthesis and Reactivity Profiling

Systematic Modification of the Benzyl (B1604629) Moiety and its Influence on Reactivity

The substitution pattern on the benzyl ring of 3-(Methylsulfonyl)benzyl methanesulfonate (B1217627) significantly impacts its reactivity, primarily in nucleophilic substitution reactions. The rate of these reactions is sensitive to the electronic nature of the substituents, as they can stabilize or destabilize the transition state leading to the benzylic carbocation intermediate or the transition state of a concerted SN2 displacement.

The synthesis of these derivatives typically begins with the corresponding substituted 3-(methylsulfonyl)benzyl alcohols. These alcohols can be prepared through various synthetic routes, including the reduction of the corresponding benzoic acids or aldehydes. Subsequent reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, affords the desired substituted 3-(Methylsulfonyl)benzyl methanesulfonates.

The influence of substituents on the reactivity can be quantified by studying the rates of solvolysis in a given solvent system. Electron-donating groups (EDGs) are expected to accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon in an SN1-like transition state. Conversely, electron-withdrawing groups (EWGs) are expected to decelerate the reaction by destabilizing the carbocationic character of the transition state.

Table 1: Relative Rates of Solvolysis for Substituted 3-(Methylsulfonyl)benzyl Methanesulfonates in 50% Aqueous Ethanol at 25°C

Substituent (X) on Benzyl RingPosition of XRelative Rate (krel)
-H-1.00
-OCH345.20
-CH342.80
-Cl40.45
-NO240.08
-OCH320.75
-NO220.15

Note: The data in this table is illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.

The data illustrates that substituents at the para-position exert a more pronounced electronic effect compared to those at the ortho-position, which can be attributed to a combination of inductive and resonance effects, as well as potential steric hindrance from ortho-substituents.

Exploration of Alternative Sulfonyl and Sulfonate Functional Groups

The reactivity of the parent compound can also be tuned by modifying the sulfonyl and sulfonate moieties. These modifications can alter the electron-withdrawing nature of the group on the ring and the leaving group ability of the sulfonate ester.

Alternative Sulfonyl Groups:

The methylsulfonyl group (-SO2CH3) can be replaced with other sulfonyl functionalities, such as ethylsulfonyl (-SO2CH2CH3) or arylsulfonyl groups (e.g., phenylsulfonyl, -SO2Ph). The synthesis of these analogs would involve starting from the corresponding 3-(alkyl/arylsulfonyl)benzyl alcohols. The electronic effect of these groups will influence the reactivity of the benzylic methanesulfonate. For instance, an arylsulfonyl group with an electron-donating substituent on its own ring would be less deactivating to the benzyl ring compared to the methylsulfonyl group.

Alternative Sulfonate Leaving Groups:

The methanesulfonate (-OSO2CH3) group is an excellent leaving group. Its efficacy can be modulated by altering the alkyl or aryl substituent on the sulfonate. Common alternatives include toluenesulfonate (B8598656) (tosylate, -OTs), benzenesulfonate (B1194179) (besylate, -OBs), and trifluoromethanesulfonate (B1224126) (triflate, -OTf). The synthesis of these analogs involves reacting 3-(methylsulfonyl)benzyl alcohol with the corresponding sulfonyl chloride or anhydride. The leaving group ability generally increases with the electron-withdrawing capacity of the substituent on the sulfonate group, with triflate being one of the most reactive leaving groups.

Table 2: Effect of the Leaving Group on the Rate of Nucleophilic Substitution

Leaving GroupStructureRelative Rate Constant (krel)
Methanesulfonate-OSO2CH31.0
p-Toluenesulfonate-OSO2C6H4-p-CH3~0.7
Benzenesulfonate-OSO2C6H5~1.2
p-Nitrobenzenesulfonate-OSO2C6H4-p-NO2~4.5
Trifluoromethanesulfonate-OSO2CF3>104

Note: The data in this table is illustrative and based on known leaving group abilities. Actual experimental values may vary.

Synthesis of Bioisosteric and Isosteric Analogs of 3-(Methylsulfonyl)benzyl Methanesulfonate

Bioisosteres are functional groups or molecules that have similar chemical or physical properties and which produce broadly similar biological effects. The synthesis of bioisosteric and isosteric analogs of 3-(Methylsulfonyl)benzyl methanesulfonate can lead to compounds with altered pharmacokinetic or pharmacodynamic profiles.

Bioisosteres for the Methylsulfonyl Group:

The methylsulfonyl group is a key pharmacophore in many biologically active molecules, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability. Common bioisosteres for the sulfonyl group include:

Sulfoximine (=S(O)NH): Can act as both a hydrogen bond donor and acceptor.

Sulfonamide (-SO2NHR): Introduces a hydrogen bond donor.

Keto group (-C=O): A smaller, more polar hydrogen bond acceptor.

Phosphonate ester (-P(O)(OR)2): Can mimic the tetrahedral geometry and charge distribution.

The synthesis of these analogs would require multi-step sequences starting from appropriately functionalized benzyl derivatives. For example, a sulfonamide analog could be prepared from 3-aminobenzyl alcohol, which would be sulfonylated and then mesylated.

Bioisosteres for the Methanesulfonate Group:

While the methanesulfonate is primarily a leaving group for synthetic transformations, in a biological context, it might interact with target proteins. Isosteric replacements could modulate this interaction or alter the compound's stability. Examples include:

Phosphate ester (-OPO3R2): Can act as a leaving group and has a different charge profile.

Carboxylate ester (-OC(O)R): Generally a poorer leaving group but can alter polarity.

Structure-Reactivity Relationships in Derivatives of 3-(Methylsulfonyl)benzyl Methanesulfonate

The relationship between the structure of the derivatives and their reactivity can be rationalized using principles of physical organic chemistry, such as the Hammett equation. The Hammett equation, log(k/k0) = σρ, relates the rate constants (k) of a series of reactions with substituted reactants to the rate constant of the unsubstituted reactant (k0) through substituent constants (σ) and a reaction constant (ρ).

For the solvolysis of substituted 3-(methylsulfonyl)benzyl methanesulfonates, a negative ρ value is expected, indicating that electron-donating substituents accelerate the reaction by stabilizing a positive charge buildup in the transition state. The magnitude of ρ provides insight into the degree of charge development at the benzylic carbon in the rate-determining step. A large negative ρ value would suggest a more SN1-like mechanism with significant carbocation character, while a smaller negative ρ value would be consistent with an SN2 mechanism.

The reactivity of these compounds is a delicate balance between:

Electronic effects of the substituents on the benzyl ring: Influencing the stability of the transition state. The 3-methylsulfonyl group itself is a strong electron-withdrawing group, which will generally decrease the rate of SN1 reactions compared to unsubstituted benzyl methanesulfonate.

The nature of the leaving group: A better leaving group will increase the rate of both SN1 and SN2 reactions.

Steric effects: Bulky substituents, particularly at the ortho positions, can hinder the approach of a nucleophile in an SN2 reaction or affect the planarity and stability of a carbocation intermediate in an SN1 reaction.

By systematically varying these structural features, a clear understanding of the structure-reactivity relationships can be established, allowing for the rational design of molecules with tailored reactivity for specific applications in chemistry and pharmacology.

Computational Chemistry and Theoretical Insights into 3 Methylsulfonyl Benzyl Methanesulfonate

Quantum Mechanical Calculations for Electronic Structure Analysis of 3-(Methylsulfonyl)benzyl Methanesulfonate (B1217627)

Quantum mechanical calculations are fundamental in elucidating the electronic structure of molecules. For 3-(Methylsulfonyl)benzyl methanesulfonate, these calculations provide a microscopic understanding of its reactivity, stability, and intermolecular interactions. By solving approximations of the Schrödinger equation, properties such as molecular orbital energies, charge distribution, and electrostatic potential can be determined, offering a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Theory Applications

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's excitability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. nih.gov

For 3-(Methylsulfonyl)benzyl methanesulfonate, the electronic properties are significantly influenced by its two main functional groups: the electron-withdrawing methylsulfonyl group (-SO₂CH₃) on the aromatic ring and the methanesulfonate (-OSO₂CH₃) ester group. The methylsulfonyl group is expected to lower the energy of both the HOMO and LUMO of the benzene (B151609) ring, while the methanesulfonate group is a well-known good leaving group, a property rooted in its electronic structure.

Based on DFT calculations of analogous compounds like 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine and other substituted benzyl (B1604629) systems, the following are representative FMO energies for 3-(Methylsulfonyl)benzyl methanesulfonate. nih.govresearchgate.net

Molecular OrbitalPredicted Energy (eV)Description
HOMO~ -7.0 to -6.5The Highest Occupied Molecular Orbital is likely localized on the aromatic ring and the oxygen atoms of the sulfonate groups, representing regions of higher electron density available for donation.
LUMO~ -1.5 to -1.0The Lowest Unoccupied Molecular Orbital is expected to be distributed over the aromatic ring and the sulfonyl groups, indicating potential sites for nucleophilic attack.
HOMO-LUMO Gap~ 5.0 to 5.5This relatively large energy gap suggests that 3-(Methylsulfonyl)benzyl methanesulfonate is a kinetically stable molecule under normal conditions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule dictates its electrostatic potential, which in turn governs how it interacts with other charged or polar species. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) signify electron-deficient areas and are susceptible to nucleophilic attack. Green or neutral regions represent areas of intermediate potential.

For 3-(Methylsulfonyl)benzyl methanesulfonate, the MEP would be characterized by:

Negative Potential: Concentrated around the oxygen atoms of both the methylsulfonyl and methanesulfonate groups due to their high electronegativity. These regions are the most likely sites for interaction with electrophiles or positive ions.

Positive Potential: Expected around the hydrogen atoms, particularly those on the methyl groups and the benzylic carbon, as well as on the sulfur atoms due to the strong polarization of the S-O bonds. The benzylic carbon is a key site for nucleophilic attack, leading to the displacement of the methanesulfonate leaving group.

Aromatic Ring: The benzene ring itself will have a complex potential surface. The potent electron-withdrawing effect of the methylsulfonyl group will reduce the electron density of the ring, making it less nucleophilic than unsubstituted benzene.

Reaction Pathway Elucidation and Transition State Analysis for 3-(Methylsulfonyl)benzyl Methanesulfonate Reactions

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. For 3-(Methylsulfonyl)benzyl methanesulfonate, a primary reaction of interest is nucleophilic substitution at the benzylic carbon.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.net For 3-(Methylsulfonyl)benzyl methanesulfonate, DFT can be employed to model its reaction with a nucleophile (Nu⁻). The most probable mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophile attacks the benzylic carbon, and the methanesulfonate group departs in a single, concerted step.

A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (3-(methylsulfonyl)benzyl methanesulfonate and the nucleophile), the transition state, and the products.

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Barriers and Reaction Coordinate Analysis

The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. It is a critical factor in determining the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction.

For the Sₙ2 reaction of 3-(Methylsulfonyl)benzyl methanesulfonate, the activation energy is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substrate. The methanesulfonate anion is an excellent leaving group because its negative charge is well-stabilized by resonance across the three oxygen atoms and the inductive effect of the methyl group.

A reaction coordinate diagram, generated from DFT calculations, would illustrate the energy profile of the reaction as it progresses from reactants to products via the transition state.

Reaction ParameterPredicted Value (kcal/mol)Description
Activation Energy (ΔE‡) for Sₙ2~15 - 25This is a typical range for Sₙ2 reactions of benzylic substrates with good leaving groups. The presence of the electron-withdrawing methylsulfonyl group may slightly increase the activation energy by destabilizing the developing positive charge on the benzylic carbon in the transition state. researchgate.netiastate.eduoregonstate.edu
Reaction Enthalpy (ΔH)VariesThe overall energy change depends on the specific nucleophile and solvent used. Generally, these reactions are exothermic if a strong nucleophile is used.

Molecular Dynamics Simulations for Conformational Analysis of 3-(Methylsulfonyl)benzyl Methanesulfonate

While quantum mechanical calculations are excellent for understanding the electronic structure and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For 3-(Methylsulfonyl)benzyl methanesulfonate, MD simulations can provide insights into its conformational flexibility. The molecule has several rotatable bonds, including the C-S bonds of the sulfonyl and sulfonate groups, and the C-O bond of the ester linkage. The preferred conformations are those that minimize steric hindrance and optimize electrostatic interactions.

An MD simulation would reveal:

Torsional Angle Distributions: The probability of finding specific dihedral angles for the rotatable bonds. This would show the most stable rotational isomers (rotamers). For instance, the orientation of the methanesulfonate group relative to the benzyl ring is a key conformational feature.

Solvent Effects: How the presence of a solvent influences the conformational preferences. Polar solvents may stabilize certain conformations through dipole-dipole interactions or hydrogen bonding. scilit.comresearchgate.net

Intramolecular Interactions: The simulation can highlight non-covalent interactions within the molecule that stabilize certain conformations.

The results of such simulations would indicate that the molecule is not static but rather exists as an ensemble of rapidly interconverting conformations in solution. The most populated conformations would be those that represent local minima on the potential energy surface.

Predictive Modeling of Reactivity for 3-(Methylsulfonyl)benzyl Methanesulfonate

The reactivity of 3-(Methylsulfonyl)benzyl methanesulfonate is a critical aspect of its chemical profile, and predictive modeling offers a powerful tool for understanding and quantifying this behavior. Computational chemistry provides the framework for developing these models, which can forecast the compound's reactivity under various conditions without the need for extensive empirical testing. These models are typically built upon a foundation of theoretical principles and are validated against experimental data when available.

Predictive modeling of reactivity for a molecule like 3-(Methylsulfonyl)benzyl methanesulfonate generally falls into two main categories: quantum mechanical (QM) methods and quantitative structure-activity relationship (QSAR) models. QM methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and energy of the molecule, which are fundamental to its reactivity. mdpi.comresearchgate.net DFT calculations can be employed to determine a variety of molecular properties, or "descriptors," that are correlated with reactivity. mdpi.com

QSAR models take a more statistical approach. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed reactivity parameter, such as a reaction rate constant. While no specific QSAR models for the reactivity of 3-(Methylsulfonyl)benzyl methanesulfonate have been detailed in the literature, the methodology is broadly applicable. nih.gov A hypothetical QSAR model for a series of related benzyl methanesulfonates might take the form of a linear equation where the predicted reactivity is a function of various electronic and steric descriptors.

The development of a robust predictive model for 3-(Methylsulfonyl)benzyl methanesulfonate would involve a multi-step process. First, a set of relevant molecular descriptors would be calculated using computational methods. These descriptors would then be used to build a statistical model that is trained on a dataset of compounds with known reactivities. The predictive power of the model would then be assessed through rigorous validation techniques.

The insights gained from such predictive models are invaluable for a range of applications, from designing more efficient synthetic routes to understanding the compound's potential interactions in more complex chemical systems. nih.gov

Detailed Research Findings

While specific research focusing on the predictive modeling of reactivity for 3-(Methylsulfonyl)benzyl methanesulfonate is not extensively available, we can infer potential research directions and findings based on studies of analogous compounds. Research on the hydrolysis of aryl benzenesulfonates, for example, has utilized a combination of kinetic experiments and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations to elucidate reaction mechanisms. rsc.org These studies have provided evidence for the existence of pentavalent intermediates, a finding that challenges previous assumptions of a concerted mechanism. rsc.org Such computational approaches could be directly applied to 3-(Methylsulfonyl)benzyl methanesulfonate to model its hydrolysis and other nucleophilic substitution reactions.

Furthermore, DFT studies on compounds containing the methylsulfonyl group have demonstrated the strong electron-withdrawing nature of this functional group. mdpi.com In the context of 3-(Methylsulfonyl)benzyl methanesulfonate, the methylsulfonyl group at the meta position of the benzyl ring is expected to influence the electronic properties of the entire molecule. Predictive models would likely show that this group enhances the electrophilicity of the aromatic ring and potentially influences the stability of the methanesulfonate leaving group.

Computational studies on the stability of various sulfonate esters as protecting groups have also provided valuable data that could inform predictive models of reactivity. nih.gov These studies have established qualitative and quantitative relationships between the structure of the sulfonate ester and its lability under different conditions. nih.gov This body of research underscores the feasibility and utility of developing predictive models for the reactivity of specific sulfonate esters like 3-(Methylsulfonyl)benzyl methanesulfonate.

To illustrate the types of data that would be generated in a computational study to build a predictive model for the reactivity of 3-(Methylsulfonyl)benzyl methanesulfonate, the following interactive data table presents a hypothetical set of calculated molecular descriptors. These descriptors are commonly used in QSAR and other predictive models to correlate molecular structure with chemical reactivity.

Table 1: Hypothetical Computational Descriptors for Predictive Reactivity Modeling of 3-(Methylsulfonyl)benzyl Methanesulfonate

DescriptorValueSignificance in Reactivity Modeling
Electronic Descriptors
HOMO Energy (eV)-8.5Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles.
LUMO Energy (eV)-1.2Represents the molecule's ability to accept electrons. A lower value indicates higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV)7.3A larger gap generally correlates with higher molecular stability and lower reactivity.
Dipole Moment (Debye)4.5Reflects the overall polarity of the molecule, which can influence its interactions with polar reagents and solvents.
Mulliken Charge on Benzylic Carbon+0.25A higher positive charge suggests a more electrophilic center, prone to nucleophilic attack.
Mulliken Charge on Sulfonyl Sulfur+1.8A significant positive charge indicates a highly electrophilic sulfur atom.
Steric Descriptors
Molecular Volume (ų)250Represents the space occupied by the molecule, which can influence its ability to interact with other molecules.
Surface Area (Ų)300Related to the accessibility of different parts of the molecule to reagents.
Thermodynamic Descriptors
Enthalpy of Formation (kcal/mol)-150Indicates the stability of the molecule relative to its constituent elements.
Gibbs Free Energy of Formation (kcal/mol)-120A measure of the molecule's thermodynamic stability under standard conditions.

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the types of data that would be generated from computational chemistry calculations to build a predictive model for the reactivity of 3-(Methylsulfonyl)benzyl methanesulfonate.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Mechanistic Elucidation of 3 Methylsulfonyl Benzyl Methanesulfonate

High-Resolution NMR Spectroscopy for Complex Reaction Mixtures and Intermediates

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Methylsulfonyl)benzyl methanesulfonate (B1217627) and for monitoring its transformations in solution.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR techniques are crucial for the complete and unequivocal assignment of all proton and carbon signals, especially in complex reaction mixtures where intermediates may be present.

¹H NMR: The proton spectrum of 3-(Methylsulfonyl)benzyl methanesulfonate is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, the methyl protons of the sulfonyl group, and the methyl protons of the methanesulfonate group. The aromatic protons would appear as a complex multiplet pattern in the range of δ 7.5-8.2 ppm, influenced by the meta-substitution. The benzylic protons (CH₂) would likely resonate as a singlet around δ 5.3 ppm. The methyl protons of the electron-withdrawing methylsulfonyl group (SO₂CH₃) are anticipated around δ 3.1 ppm, while the methyl protons of the methanesulfonate group (OSO₂CH₃) would appear slightly downfield, around δ 3.2 ppm.

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the benzylic carbon, and the two distinct methyl carbons. Aromatic carbons would resonate in the δ 125-145 ppm region. The benzylic carbon (CH₂) is expected around δ 70 ppm. The methyl carbon of the methylsulfonyl group would be found at approximately δ 44 ppm, and the methanesulfonate methyl carbon at a similar value.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, aiding in their specific assignment within the substituted benzene (B151609) ring. It would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals of the benzylic CH₂ and the two CH₃ groups to their corresponding carbon signals. For instance, the proton signal at ~5.3 ppm would correlate with the carbon signal at ~70 ppm, confirming the -CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular framework. columbia.edu Key expected correlations for 3-(Methylsulfonyl)benzyl methanesulfonate would include:

Correlations from the benzylic protons (~5.3 ppm) to the aromatic carbons and the sulfur-linked carbon of the methanesulfonate group.

Correlations from the methyl protons of the methylsulfonyl group (~3.1 ppm) to the aromatic carbon to which the sulfonyl group is attached.

Correlations from the methyl protons of the methanesulfonate group (~3.2 ppm) to the sulfur atom's carbon, although this is a one-bond correlation and might be suppressed, and more importantly, to the benzylic carbon via the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Methylsulfonyl)benzyl methanesulfonate

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations (Proton to Carbon)
Aromatic CHs7.5 - 8.2 (m)125 - 135Adjacent aromatic carbons, benzylic carbon
Aromatic C-SO₂CH₃-~141Aromatic CHs, SO₂CH₃ protons
Aromatic C-CH₂-~138Aromatic CHs, benzylic protons
Benzylic CH₂~5.3 (s)~70Aromatic carbons, methanesulfonate carbon
SO₂CH₃~3.1 (s)~44Aromatic C-SO₂CH₃
OSO₂CH₃~3.2 (s)~38Benzylic carbon

Dynamic NMR Studies for Conformational or Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study molecular motions that occur on the NMR timescale, such as conformational changes or chemical exchange. scielo.br For 3-(Methylsulfonyl)benzyl methanesulfonate, DNMR could be employed to investigate the rotational dynamics around the C(aryl)-CH₂ and CH₂-O bonds.

At low temperatures, the rotation around these bonds might become slow enough to result in distinct NMR signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barriers (activation energies) for these rotational processes. This information provides valuable insight into the conformational flexibility and steric interactions within the molecule. While no specific dynamic NMR studies on 3-(Methylsulfonyl)benzyl methanesulfonate have been reported, such investigations would contribute to a deeper understanding of its solution-state behavior.

Mass Spectrometry (MS/MS, HRMS) for Mechanistic Pathway Tracing

Mass spectrometry is a crucial tool for determining the molecular weight of 3-(Methylsulfonyl)benzyl methanesulfonate and for elucidating its fragmentation patterns, which can provide evidence for proposed reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₉H₁₂O₅S₂).

Tandem Mass Spectrometry for Fragment Ion Analysis in Reactivity Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. wikipedia.orgyoutube.com This technique is invaluable for structural elucidation and for tracing reaction pathways by identifying key intermediates and products.

A plausible fragmentation pathway for 3-(Methylsulfonyl)benzyl methanesulfonate in positive-ion mode would likely involve the following key steps:

Formation of the 3-(Methylsulfonyl)benzyl Cation: The most probable initial fragmentation would be the cleavage of the C-O bond of the ester, leading to the loss of a neutral methanesulfonic acid molecule (CH₃SO₃H, 96 Da) or a methanesulfonate radical, resulting in the formation of the stable 3-(methylsulfonyl)benzyl cation at m/z 169.

Loss of SO₂: Aromatic sulfones are known to fragment via the loss of sulfur dioxide (SO₂, 64 Da). acs.org Therefore, the 3-(methylsulfonyl)benzyl cation could further fragment by losing SO₂ to produce a fragment at m/z 105.

Formation of Tropylium Ion: The resulting C₇H₇⁺ fragment at m/z 91, a common fragment for benzyl compounds, could also be observed, potentially through rearrangement to the stable tropylium ion.

In negative-ion mode, the detection of the methanesulfonate anion (CH₃SO₃⁻) at m/z 95 would be expected.

Table 2: Predicted Key Fragment Ions of 3-(Methylsulfonyl)benzyl methanesulfonate in MS/MS

m/z (Predicted)Proposed Structure/FragmentFragmentation Pathway
264[M]⁺ (Molecular Ion)-
169[M - CH₃SO₃H]⁺ or [M - CH₃SO₃•]⁺Cleavage of the benzyl-oxygen bond
105[C₇H₅O]⁺Loss of SO₂ from m/z 169
91[C₇H₇]⁺Rearrangement and fragmentation of the benzyl moiety
95[CH₃SO₃]⁻Formation in negative-ion mode

By monitoring the appearance and disappearance of these characteristic ions during a reaction, it is possible to gain insights into the reaction kinetics and mechanism.

Infrared and Raman Spectroscopy for Functional Group Transformations in situ

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide real-time information about the changes in functional groups during a chemical reaction. youtube.comyoutube.com This makes them ideal for in-situ monitoring of reactions involving 3-(Methylsulfonyl)benzyl methanesulfonate.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Methylsulfonyl)benzyl methanesulfonate would be dominated by strong absorption bands corresponding to the sulfonyl (SO₂) and sulfonate (SO₃) groups. The asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group are expected to appear around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The sulfonate group would also exhibit strong S=O stretching bands, typically in the 1350-1420 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions. The S-O-C stretching vibration would likely be observed in the 900-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The S=O symmetric stretches would also be visible in the Raman spectrum. Additionally, the aromatic ring vibrations would give rise to characteristic Raman signals.

By using an in-situ probe, it is possible to continuously collect IR or Raman spectra of the reaction mixture. This allows for the tracking of the concentration of the starting material, 3-(Methylsulfonyl)benzyl methanesulfonate, as well as the appearance of any intermediates and the formation of the final product. For example, in a nucleophilic substitution reaction where the methanesulfonate group is displaced, the disappearance of the characteristic sulfonate S=O and S-O-C stretching bands could be monitored to determine the reaction rate.

Table 3: Key Vibrational Frequencies for 3-(Methylsulfonyl)benzyl methanesulfonate

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 30002850 - 3000
C=CAromatic Ring Stretching1450 - 16001450 - 1600
SO₂ (Sulfonyl)Asymmetric Stretching1320 - 1350Active
SO₂ (Sulfonyl)Symmetric Stretching1140 - 1160Strongly Active
SO₃ (Sulfonate)Asymmetric Stretching1350 - 1420Active
SO₃ (Sulfonate)Symmetric Stretching1150 - 1200Strongly Active
S-O-CStretching900 - 1000Active

X-ray Crystallography for Solid-State Structural Confirmation of 3-(Methylsulfonyl)benzyl Methanesulfonate and its Co-crystals

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of 3-(Methylsulfonyl)benzyl methanesulfonate and performing an X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connectivity, verifying the structure predicted by other spectroscopic methods.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained, providing insight into the electronic effects of the methylsulfonyl and methanesulfonate groups on the benzyl moiety.

Conformation in the Solid State: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles around the C(aryl)-CH₂, CH₂-O, and S-O bonds.

Intermolecular Interactions: It would identify and characterize any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal.

Furthermore, the formation and crystallographic analysis of co-crystals of 3-(Methylsulfonyl)benzyl methanesulfonate with other molecules could provide insights into its non-covalent interaction preferences, which can be important for understanding its behavior in different chemical environments. Although no crystal structure for this specific compound is currently available in the public domain, the crystallographic characterization of related sulfonate esters has been reported and serves as a reference for the type of detailed structural information that can be obtained. eurjchem.com

Future Research Directions and Emerging Opportunities for 3 Methylsulfonyl Benzyl Methanesulfonate

Integration of 3-(Methylsulfonyl)benzyl Methanesulfonate (B1217627) in Sustainable Chemical Syntheses

The principles of green chemistry encourage the use of safer solvents, atom economy, and the reduction of hazardous waste. sciencedaily.comdigitellinc.com Future research could explore the utility of 3-(Methylsulfonyl)benzyl methanesulfonate in sustainable synthetic routes. The methanesulfonate group is a good leaving group, potentially allowing for reactions under milder conditions than analogous benzyl (B1604629) halides, which could reduce energy consumption and byproduct formation.

Exploration of Novel Catalytic Systems for 3-(Methylsulfonyl)benzyl Methanesulfonate Transformations

The benzyl methanesulfonate moiety is a versatile functional group for various catalytic transformations. Future studies could focus on developing novel catalytic systems to functionalize 3-(Methylsulfonyl)benzyl methanesulfonate. For instance, palladium-catalyzed cross-coupling reactions could be explored to form carbon-carbon and carbon-heteroatom bonds at the benzylic position. The electron-withdrawing methylsulfonyl group at the meta-position may influence the electronic properties of the aromatic ring and the reactivity of the benzylic position, potentially requiring tailored catalyst and ligand systems.

Furthermore, transition metal-catalyzed C-H activation at other positions on the aromatic ring, while challenging, could offer new pathways for molecular elaboration. mdpi.com The development of catalysts that can selectively activate specific C-H bonds in the presence of the existing functional groups would be a significant advancement. Another area of interest is the catalytic oxidation of the benzylic position, which could be achieved using environmentally benign oxidants like hydrogen peroxide in the presence of manganese or other earth-abundant metal catalysts.

Potential Catalytic Transformations for 3-(Methylsulfonyl)benzyl Methanesulfonate

Catalytic System Potential Transformation Research Focus
Palladium-based catalysts Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Formation of new C-C and C-heteroatom bonds at the benzylic position.
Transition metal catalysts C-H activation/functionalization Selective functionalization of the aromatic ring.
Manganese or Iron catalysts Oxidation reactions Controlled oxidation of the benzylic carbon.

Potential in Materials Science or Polymer Chemistry as a Monomer/Cross-linker Precursor

The bifunctional nature of 3-(Methylsulfonyl)benzyl methanesulfonate, with two sulfonyl groups and a reactive benzylic site, suggests its potential as a monomer or cross-linker in polymer chemistry. The sulfonyl group is known to impart desirable properties to polymers, such as thermal stability and specific solubility characteristics. rsc.orgresearchgate.netresearchgate.net

Future research could investigate the polymerization of this compound, or its derivatives, to create novel polysulfones. The methanesulfonate group could be used as a reactive handle for polymerization reactions. For example, it could undergo nucleophilic substitution with a suitable comonomer to form a polymer backbone. Alternatively, the aromatic ring could be functionalized with polymerizable groups, and the sulfonyl functionalities would then be incorporated into the polymer side chains. The presence of two sulfonyl groups could also make it a candidate for a cross-linking agent to enhance the mechanical and thermal properties of various polymer systems.

Potential Polymer Architectures Incorporating 3-(Methylsulfonyl)benzyl Methanesulfonate

Polymer Type Role of the Compound Potential Properties
Polysulfones Monomer High thermal stability, chemical resistance.
Functional Polymers Monomer with pendant sulfonyl groups Altered solubility, potential for post-polymerization modification.

Advanced Methodologies for Stereoselective Synthesis Utilizing 3-(Methylsulfonyl)benzyl Methanesulfonate

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. masterorganicchemistry.com The benzylic position of 3-(Methylsulfonyl)benzyl methanesulfonate is a prochiral center, making it an interesting substrate for asymmetric synthesis.

Future research could focus on the stereoselective substitution of the methanesulfonate group with various nucleophiles, catalyzed by chiral transition metal complexes or organocatalysts. The electronic nature of the methylsulfonyl substituent could influence the stereochemical outcome of such reactions. Additionally, the development of methods for the enantioselective C-H functionalization of the benzylic position, if the methanesulfonate were to be replaced by a hydrogen atom, would be a valuable synthetic tool. The sulfonyl group itself can be used as a directing group in some stereoselective transformations, and this possibility could be explored with this specific substrate. researchgate.net Success in this area would provide access to a range of enantioenriched compounds containing the 3-(methylsulfonyl)benzyl moiety, which could be of interest in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(methylsulfonyl)benzyl methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reacting 3-(methylsulfonyl)benzyl alcohol with methanesulfonyl chloride (MsCl) in an anhydrous solvent (e.g., THF) under inert atmosphere. Triethylamine is typically used as a base to neutralize HCl byproducts . Key variables include:

  • Stoichiometry : A 1:1.5 molar ratio of alcohol to MsCl ensures complete conversion.
  • Temperature : Dropwise addition of MsCl at 0°C minimizes side reactions (e.g., sulfonate hydrolysis).
  • Workup : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization (e.g., ethyl acetate) to obtain high-purity crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(methylsulfonyl)benzyl methanesulfonate?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts for diagnostic signals (e.g., CH3SO2 at δ ~3.15 ppm, aromatic protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm sulfonate group presence via S=O stretching vibrations (~1344 cm⁻¹ and ~1160 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., O···N contacts at 2.83 Å) to assess stability and reactivity .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the sulfonate groups in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for sulfonate displacement. Focus on electron-withdrawing effects of the methylsulfonyl group, which may enhance leaving-group ability.
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. Compare with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in NMR data when synthesizing derivatives (e.g., unexpected splitting or integration ratios)?

  • Methodology :

  • Purity Check : Use HPLC or GC-MS to detect impurities (e.g., unreacted alcohol or byproducts).
  • Solvent Effects : Re-acquire NMR spectra in deuterated DMSO to assess hydrogen bonding or aggregation artifacts.
  • Dynamic NMR : For rotamers or conformational exchange, perform variable-temperature NMR to identify coalescence points .

Q. How does the electronic nature of substituents on the benzyl ring influence sulfonate stability and reactivity?

  • Methodology :

  • Comparative Synthesis : Prepare analogs with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH).
  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., SN2 displacement) to quantify electronic effects. Reference data from structurally similar compounds like 3,5-dinitrobenzyl methanesulfonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.